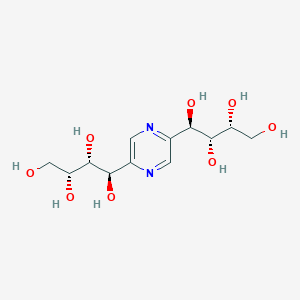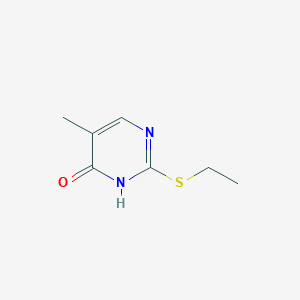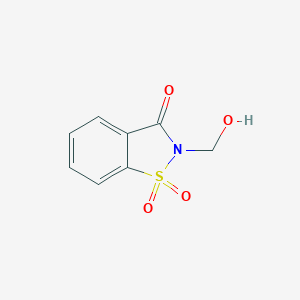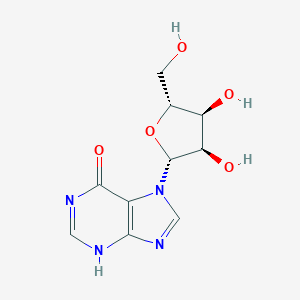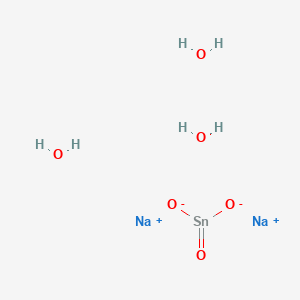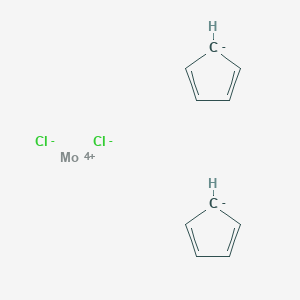![molecular formula C11H18O2Si B077189 Silane, [(4-methoxyphenyl)methoxy]trimethyl- CAS No. 14629-56-2](/img/structure/B77189.png)
Silane, [(4-methoxyphenyl)methoxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(4-methoxyphenyl)methoxy]trimethyl-, also known as silane coupling agent, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C10H16O2Si. Silane coupling agents are used to enhance the adhesion between organic and inorganic materials, and are commonly used in the production of polymers, composites, and coatings.
Mecanismo De Acción
The mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents involves the formation of a covalent bond between the organic and inorganic materials. This bond is formed through the reaction of the Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agent with the surface of the inorganic material, which creates a chemical bridge between the two materials.
Efectos Bioquímicos Y Fisiológicos
Silane coupling agents have been found to have low toxicity and are not considered to be harmful to human health. However, exposure to high concentrations of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents in lab experiments is that they enhance the adhesion between organic and inorganic materials, which can improve the performance of the materials being studied. However, the use of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can also introduce variability into the experimental results, which can make it difficult to draw meaningful conclusions.
Direcciones Futuras
There are several future directions for research on Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents. One area of research is focused on developing new Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents that are more effective at enhancing adhesion between organic and inorganic materials. Another area of research is focused on understanding the mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents at the molecular level, which could lead to the development of new materials with improved properties. Finally, there is a need for research on the toxicity of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents, particularly in the context of their use in industrial applications.
Métodos De Síntesis
The synthesis of Silane, [(4-methoxyphenyl)methoxy]trimethyl-, [(4-methoxyphenyl)methoxy]trimethyl- involves the reaction of 4-methoxybenzyl alcohol with trimethylchloroSilane, [(4-methoxyphenyl)methoxy]trimethyl- in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
Silane coupling agents have been extensively studied in scientific research, and have been found to have a wide range of applications. They are commonly used as adhesion promoters in the production of composites, coatings, and polymers. They are also used in the production of microelectronics, where they are used to enhance the adhesion between the substrate and the electronic components.
Propiedades
Número CAS |
14629-56-2 |
|---|---|
Nombre del producto |
Silane, [(4-methoxyphenyl)methoxy]trimethyl- |
Fórmula molecular |
C11H18O2Si |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-11-7-5-10(6-8-11)9-13-14(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
IFOZSFFJSXAKEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
SMILES canónico |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



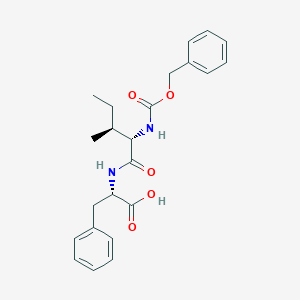
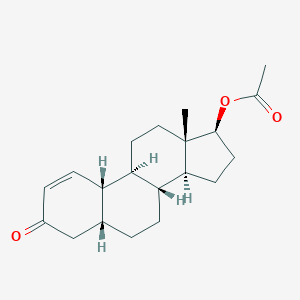
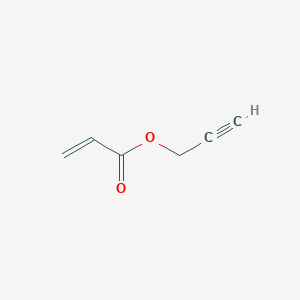
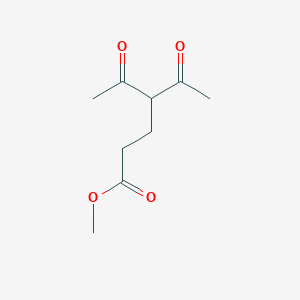


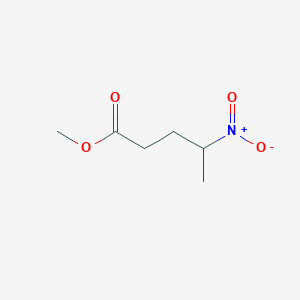
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
